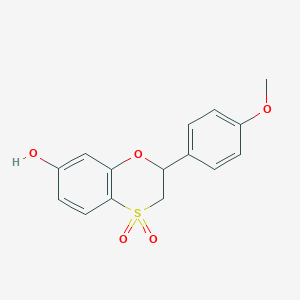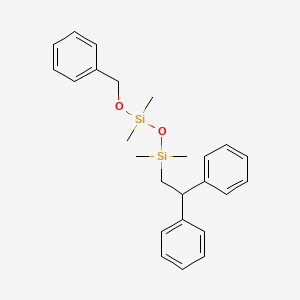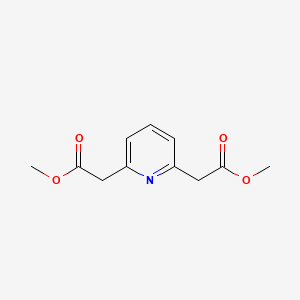
Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate is an organic compound with a pyridine ring substituted at the 2 and 6 positions by two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate has several applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl 2,2’-(pyridine-2,6-diyl)diacetate exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and the ester oxygen atoms can act as donor sites, forming stable chelates with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-(pyridine-2,6-diyl)diacetate: Similar structure but with ethyl ester groups instead of methyl.
Pyridine-2,6-dicarboxylic acid: The parent acid form of the compound.
Pyridine-2,6-dimethanol: The reduced form of the ester.
Uniqueness
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate is unique due to its specific ester groups, which provide distinct reactivity compared to its analogs. The methyl esters offer different solubility and reactivity profiles, making it suitable for specific applications in coordination chemistry and materials science .
Properties
CAS No. |
817578-78-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-[6-(2-methoxy-2-oxoethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)6-8-4-3-5-9(12-8)7-11(14)16-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
CUDUQFLFTSLLGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
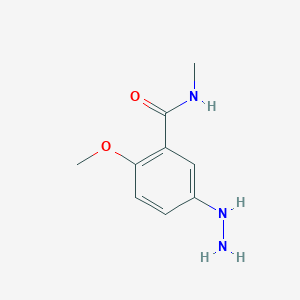
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
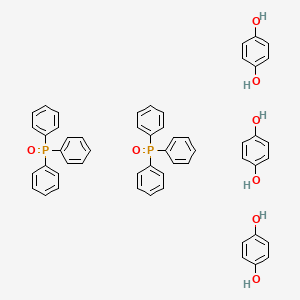
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
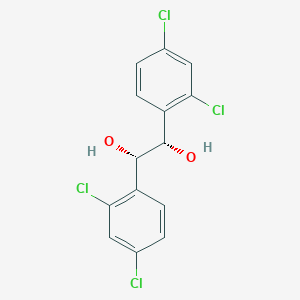
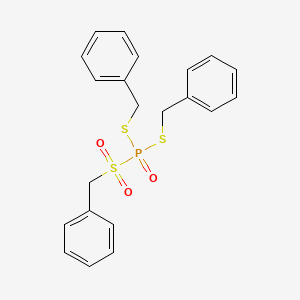
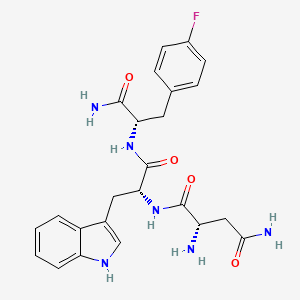
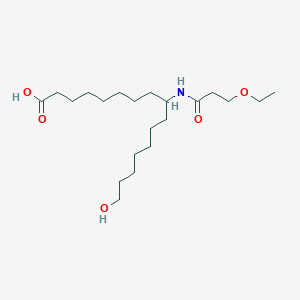
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
